molecular formula LaN3O9 B1212601 Lanthanum nitrate CAS No. 35099-99-1

Lanthanum nitrate

Cat. No.: B1212601
CAS No.: 35099-99-1
M. Wt: 324.92 g/mol
InChI Key: FYDKNKUEBJQCCN-UHFFFAOYSA-N
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Description

Lanthanum nitrate is an inorganic compound with the chemical formula La(NO₃)₃·xH₂O. It is a colorless crystalline solid that is highly soluble in water. This compound is primarily used in the extraction and purification of lanthanum from its ores. It decomposes at 499°C to form lanthanum oxide, nitric oxide, and oxygen .

Scientific Research Applications

Lanthanum nitrate has a wide range of applications in scientific research, including:

Mechanism of Action

Lanthanum nitrate acts as a transition metal catalyst in many organic transformations . It is also used in the extraction and purification of lanthanum from its ores .

Safety and Hazards

Lanthanum nitrate is considered hazardous. It is an oxidizing solid and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated area, and contact with skin, eyes, and clothing should be avoided .

Future Directions

Lanthanum nitrate has been used in the synthesis of garnet-type Li7La3Zr2O12 (LLZO) solid-state electrolytes for all-solid-state batteries (ASSBs), which have improved safety, extended temperature range, and improved energy density . It has also been used in the study of the interaction of this compound with nicotinamide in an aqueous medium, which could provide information about optimizing process parameters for the adsorption treatment of rare earth wastewater using bentonite .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum nitrate is typically prepared by reacting lanthanum oxide (La₂O₃) with nitric acid (HNO₃). The reaction produces this compound and water:

[ \text{La}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

This reaction is carried out under controlled conditions to ensure complete conversion of lanthanum oxide to this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves dissolving lanthanum oxide in concentrated nitric acid, followed by crystallization to obtain pure this compound. The crystallized product is then dried and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions

Lanthanum nitrate undergoes several types of chemical reactions, including:

    Oxidation: this compound decomposes upon heating to form lanthanum oxide, nitric oxide, and oxygen.

    Reduction: this compound can be reduced to lanthanum oxide using reducing agents.

    Substitution: this compound can react with other compounds to form different lanthanum salts.

Common Reagents and Conditions

    Oxidation: Heating this compound to 499°C results in its decomposition.

    Reduction: Reducing agents such as hydrogen gas can be used to convert this compound to lanthanum oxide.

    Substitution: Reactions with sodium fluoride (NaF) can produce lanthanum fluoride (LaF₃) and sodium nitrate (NaNO₃):

[ \text{La(NO}_3\text{)}_3 + 3\text{NaF} \rightarrow \text{LaF}_3 + 3\text{NaNO}_3 ]

Major Products

The major products formed from these reactions include lanthanum oxide, lanthanum fluoride, nitric oxide, and sodium nitrate .

Comparison with Similar Compounds

Lanthanum nitrate can be compared with other lanthanum salts such as lanthanum chloride (LaCl₃) and lanthanum sulfate (La₂(SO₄)₃). While all these compounds contain lanthanum, they differ in their chemical properties and applications:

    Lanthanum chloride: Used in water treatment and as a catalyst in organic synthesis.

    Lanthanum sulfate: Used in the production of specialty glasses and ceramics.

This compound is unique due to its high solubility in water and its use as a precursor for various lanthanum compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it an important compound in scientific research and industrial processes.

Properties

IUPAC Name

lanthanum(3+);trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/La.3NO3/c;3*2-1(3)4/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDKNKUEBJQCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LaN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890639
Record name Lanthanum (III) nitrate
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Molecular Weight

324.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Mallinckrodt Baker MSDS] Soluble in water; [Nordberg, p. 904]
Record name Lanthanum nitrate
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CAS No.

35099-99-1, 10099-59-9
Record name Lanthanide nitrate
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Record name Lanthanum (III) nitrate
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Record name LANTHANUM NITRATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Lanthanum oxide (La2O3) 21.2 g (0.065 mole) was completely dissolved in an aqueous solution of nitric acid, heated and concentrated to form lanthanum nitrate.
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Synthesis routes and methods II

Procedure details

Lanthanum oxide (La2O3) (212 g, 0.065 mole) was completely dissolved in an aqueous nitric acid solution, after which the solution was concentrated by heating to prepare lanthanum nitrate, to which was added water to give 400 cc of an aqueous lanthanum nitrate solution.
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Synthesis routes and methods III

Procedure details

Zirconium oxychloride (ZrOCl2.8H2O) (36.1 g, 0.112 mole) was dissolved in 50 ml of water. Separately, monosodium phosphate (NaH2PO4.2H2O) (156 g, 1 mole) was dissolved in 200 ml of 3 N hydrochloric acid followed by heating the resulting solution to 80° C. The former solution was then added to the latter solution with stirring to form a white precipitate. After continuing the stirring for a further one hour, the white precipitate was thoroughly water-washed by the decantation method, after which it was filtrably separated and washed in water. After drying the white precipitate at 120° C., it was calcined in air at 400° C., and thereafter molded into granules of 10-16-mesh size to prepare a Zr(HPO4)2 catalyst. Next, lanthanum oxide (La2O3) (0.065 mole) was completely dissolved in an aqueous nitric acid solution, after which the resulting solution was concentrated by heating to prepare lanthanum nitrate, to which 400 cc of water was added to form an aqueous lanthanum nitrate solution. When 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added to the aqueous lanthanum nitrate solution, a white precipitate formed. The precipitate thus obtained was stirred at 80° C. for one hour, after which it was thoroughly washed in water. The precipitate was separated by filtration, water-washed and dried at 120° C. The white precipitate was then calcined in a stream of air at 400° C. for 6 hours. The calcined product was then molded into granules of 10-16-mesh size to prepare a LaPO4 catalyst.
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Synthesis routes and methods IV

Procedure details

5 ml of 35 wt % lanthanum nitrate aqueous solution was prepared and its pH value was adjusted to 4.0 by KOH, while 95 ml of 70 wt % zinc nitrate aqueous solution was prepared and its pH value was adjusted to 2.0 by KOH or NH3.H2O. Said solutions were sprayed and impregnated on 70 g of active carbon carrier for 1 hr by equal-volume spraying and impregnating process, respectively, and the carrier with active component supported thereon was then dried at 150° C. for 8 hrs and calcined at 700° C. for 3 hrs. The catalyst thus prepared had a composition of: lanthanum oxide 2 wt %, zinc oxide 28 wt %, and active carbon 70 wt %.
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Synthesis routes and methods V

Procedure details

The lanthanum and terbium raw materials may be lanthanum oxide and terbium oxide. Lanthanum oxide is added to concentrated nitric acid to form lanthanum nitrate, which is then preferably diluted. Terbium oxide is added to concentrated nitric acid to form terbium nitrate solution, which is then preferably diluted. The diluted lanthanum nitrate solution and the diluted terbium nitrate solution are then combined to form a single rare earth solution. Hydrated cerium nitrate is then added to the rare earth solution. The molar ratio of the rare earth elements in the rare earth solution is thus about x mole La:y mole Ce:z mole Tb where x=0.39 to 0.73, y=0.17 to 0.45 and z=0.10 to 0.17. The molar ratio of the rare earth elements is preferably about 0.6 mole La:0.225 mole Ce:0.165 mole Tb.
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